

A Cross-Study Comparison of NaV1.7 Inhibitors: Spotlight on ST-2560

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For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel NaV1.7 has emerged as a compelling target for the development of novel, non-opioid analgesics. Genetic validation in humans has unequivocally linked NaV1.7 to pain sensation, sparking a race to develop selective inhibitors. This guide provides a comparative analysis of **ST-2560**, a potent and selective NaV1.7 inhibitor, with other notable NaV1.7-targeting compounds that have progressed through preclinical and clinical development: PF-05089771, MK-2075, and Raxatrigine.

In Vitro Potency and Selectivity: A Head-to-Head Look

The ideal NaV1.7 inhibitor for pain management would exhibit high potency for NaV1.7 while demonstrating substantial selectivity over other sodium channel isoforms to minimize off-target effects, particularly cardiovascular and central nervous system side effects. The following table summarizes the in vitro potency and selectivity profiles of **ST-2560** and its comparators.



Compound	hNaV1.7 IC50 (nM)	Selectivity Profile
ST-2560	39[1][2]	≥1000-fold selectivity over other human NaV1.x isoforms[3]
PF-05089771	11[4][5]	>1000-fold over NaV1.5 and NaV1.8; ~10-fold over NaV1.2, ~900-fold over NaV1.3 and NaV1.4[5]
MK-2075	149[6]	Highly selective against peripheral NaV channels (NaV1.4 and NaV1.6 IC50 >300 μM) and cardiac ion channels (hERG, IKs, and NaV1.5 IC50 >30 μM)
Raxatrigine	Variable	Described as both a selective NaV1.7 inhibitor and a non- selective sodium channel blocker[7]

Preclinical Efficacy in Pain Models: Focus on Non-Human Primates

Non-human primate (NHP) models of pain are considered highly translational for predicting efficacy in humans. The capsaicin-evoked pain model, in particular, assesses the function of nociceptors where NaV1.7 is highly expressed.



Compound	Animal Model	Key Findings
ST-2560	Capsaicin-evoked scratching in cynomolgus monkeys	Subcutaneous administration of 0.1-0.3 mg/kg suppressed noxious chemical-evoked reflexes[8]
MK-2075	Rhesus thermode heat withdrawal	Efficacious concentrations in this model were used to predict human efficacious doses[9][10]
PF-05089771	Rat models of knee arthritis	Reduced secondary allodynia in MIA and LPA induced arthritis
Raxatrigine	-	Preclinical data in comparable NHP models is not readily available.

Cardiovascular Safety Profile in Non-Human Primates

Given the role of other sodium channel isoforms in cardiac function, assessing the cardiovascular safety of NaV1.7 inhibitors is critical. Telemetry monitoring in freely moving NHPs provides a robust method for evaluating these potential liabilities.



Compound	Animal Model	Key Findings
ST-2560	Telemetered cynomolgus monkeys	0.1-1.0 mg/kg s.c. produced a 10- to 20-mmHg reduction in systolic and diastolic arterial blood pressure[3][11]
MK-2075	Rhesus monkeys	Associated with orthostatic hypotension, indicative of compromised cardiovascular reflexes.
PF-05089771	-	No directly comparable cardiovascular data in NHPs was found.
Raxatrigine	-	No directly comparable cardiovascular data in NHPs was found.

Clinical Development Snapshot

The ultimate test of any therapeutic candidate is its performance in human clinical trials. The table below provides a high-level overview of the clinical development status of the comparator compounds.

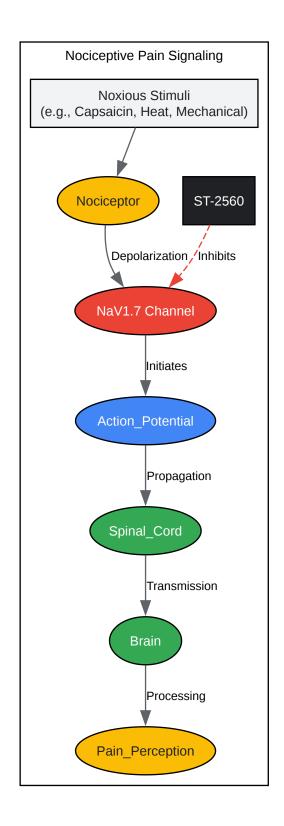


Compound	Indication(s)	Key Clinical Findings/Status
PF-05089771	Painful diabetic peripheral neuropathy, primary erythromelalgia, wisdom tooth removal	Did not meet pre-defined efficacy criteria in a Phase 2 study for painful diabetic peripheral neuropathy[12]; showed no significant analgesic effect in several human pain models[13][14] [15].
Raxatrigine	Trigeminal neuralgia, lumbosacral radiculopathy	Currently in Phase 3 clinical trials for trigeminal neuralgia[16].

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the role of NaV1.7 in pain signaling and the workflows for key preclinical assays.

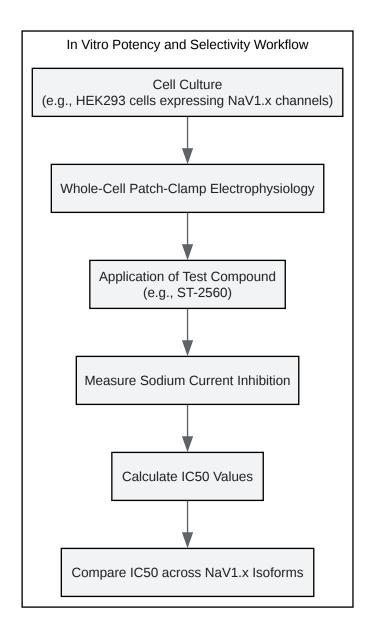




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Caption: Role of NaV1.7 in Pain Signaling and Inhibition by ST-2560.

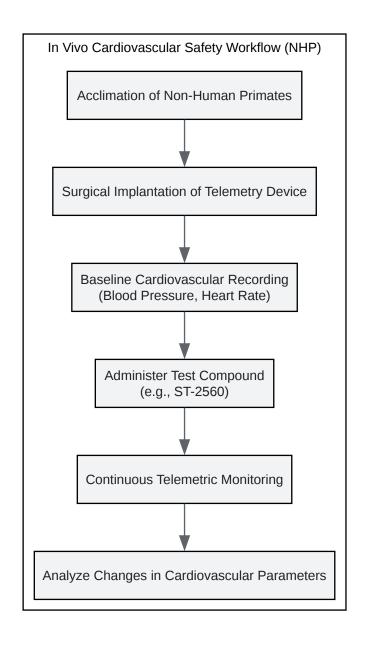




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Caption: Workflow for Determining In Vitro Potency and Selectivity.





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Caption: Workflow for In Vivo Cardiovascular Safety Assessment.

Experimental Protocols

- 1. Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
- Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NaV1.x channel of interest are commonly used.



- Recording Solution (Extracellular): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
- Recording Solution (Intracellular): A common composition includes (in mM): 140 CsF, 10
 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
- Voltage Protocol: Cells are typically held at a holding potential of -120 mV. To elicit sodium currents, depolarizing voltage steps are applied. The specific voltage and duration of the depolarizing step can vary between labs but is often to 0 mV for 20-50 ms. To determine the IC50, concentration-response curves are generated by applying increasing concentrations of the test compound and measuring the corresponding inhibition of the peak sodium current.
- 2. Non-Human Primate Capsaicin-Evoked Pain Model
- Animals: Cynomolgus or rhesus monkeys are commonly used.
- Capsaicin Administration: A solution of capsaicin is injected intradermally or applied topically to a specific body area, often the calf or forearm.
- Behavioral Assessment: The primary endpoint is typically the measurement of nocifensive behaviors, such as scratching, licking, or biting the site of capsaicin application. These behaviors are often video-recorded and scored by trained observers who are blinded to the treatment.
- Drug Administration: Test compounds are administered systemically (e.g., subcutaneously or intravenously) prior to capsaicin challenge.
- 3. Cardiovascular Telemetry in Non-Human Primates
- Telemetry System: A telemetry device capable of measuring blood pressure and electrocardiogram (ECG) is surgically implanted in the animal.
- Housing: Animals are housed in their home cages to minimize stress, and data is collected wirelessly.
- Data Acquisition: Cardiovascular parameters, including systolic and diastolic blood pressure and heart rate, are continuously monitored before and after drug administration.[17]



 Data Analysis: The data is analyzed to detect any significant changes in cardiovascular parameters compared to baseline or a vehicle-treated control group.[18]

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